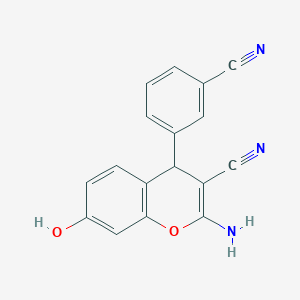
4-(3-Bromopropoxy)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropoxy)benzoyl chloride is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 3-bromopropoxy group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-bromopropanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+3-Bromopropanol→4-(3-Bromopropoxy)benzoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and products, facilitating the reaction process.
化学反应分析
Types of Reactions
4-(3-Bromopropoxy)benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction is usually performed in the presence of water and a base such as sodium hydroxide.
Esterification: Alcohols like methanol or ethanol are used, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Hydrolysis: The major product is 4-(3-bromopropoxy)benzoic acid.
Esterification: The products are esters of 4-(3-bromopropoxy)benzoic acid.
科学研究应用
4-(3-Bromopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-(3-Bromopropoxy)benzoyl chloride depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis, the benzoyl chloride group reacts with water to form a carboxylic acid.
相似化合物的比较
Similar Compounds
4-Bromobenzoyl chloride: Lacks the 3-bromopropoxy group, making it less versatile in certain synthetic applications.
4-(3-Chloropropoxy)benzoyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
4-(3-Bromopropoxy)benzoic acid: The acid form of the compound, which can be used in different types of reactions compared to the chloride form.
Uniqueness
4-(3-Bromopropoxy)benzoyl chloride is unique due to the presence of both a reactive benzoyl chloride group and a 3-bromopropoxy group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC 名称 |
4-(3-bromopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H10BrClO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2 |
InChI 键 |
SMXMSNDPWWXYCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)Cl)OCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)


![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)



![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B12832875.png)
![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)
